Cas no 162427-79-4 ((R)-1-(2-Fluorophenyl)ethanol)

R)-1-(2-Fluorophenyl)ethanol is a chiral compound characterized by its enantiomeric purity. This alkyl halide features a 2-fluorophenyl substituent, making it ideal for enantioselective reactions. Its stability and specific chirality contribute to its effectiveness in synthesizing chiral pharmaceuticals and agrochemicals.
(R)-1-(2-Fluorophenyl)ethanol structure
(R)-1-(2-Fluorophenyl)ethanol structure
商品名:(R)-1-(2-Fluorophenyl)ethanol
CAS番号:162427-79-4
MF:C8H9FO
メガワット:140.1549
MDL:MFCD03092991
CID:139018
PubChem ID:2779054

(R)-1-(2-Fluorophenyl)ethanol 化学的及び物理的性質

名前と識別子

    • (R)-1-(2-FLUOROPHENYL)ETHANOL
    • (1R)-1-(2-fluorophenyl)ethanol
    • Benzenemethanol,2-fluoro-a-methyl-, (aR)-
    • PC0603
    • (+)-1-(o-Fluorophenyl)ethanol
    • (alphaR)-2-Fluoro-alpha-methylbenzenemethanol
    • R-OF-PEL
    • (R)-1-(2-Ffluorophenyl)ethanol
    • (1R)-1-(2-Fluorophenyl)ethan-1-ol
    • (R)-2-Fluoro-alpha-methylbenzyl alcohol
    • Benzenemethanol, 2-fluoro-alpha-methyl-, (alphaR)- (9CI)
    • (R)-1-(2-fluoro-phenyl)-ethanol
    • (R)-1-(2-fluorophenyl)ethan-1-ol
    • (r)-1-(o-fluorophenyl)ethanol
    • SXFYVXSOEBCFLV-ZCFIWIBFSA-N
    • SC1254
    • 8241AA
    • SBB086152
    • ST24035142
    • Benzenemethanol, 2-fluoro-a-methyl-, (aR)-
    • MFCD03092991
    • 162427-79-4
    • (?R)-2-Fluoro-?-methylbenZenemethanol, 98%
    • AKOS010366355
    • SCHEMBL342468
    • AS-54589
    • CS-0085730
    • DTXSID70381252
    • DB-257939
    • DB-290135
    • (R)-1-(2-Fluorophenyl)ethanol
    • MDL: MFCD03092991
    • インチ: 1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
    • InChIKey: SXFYVXSOEBCFLV-ZCFIWIBFSA-N
    • ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1[C@@]([H])(C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 140.06400
  • どういたいしつりょう: 140.063743068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.123
  • ふってん: 193 ºC
  • フラッシュポイント: 88 ºC
  • PSA: 20.23000
  • LogP: 1.87900

(R)-1-(2-Fluorophenyl)ethanol セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • 危険物標識: Xi
  • セキュリティ用語:S26-36/37/39
  • リスク用語:R36/37/38

(R)-1-(2-Fluorophenyl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1049889-25g
Benzenemethanol, 2-fluoro-a-methyl-, (aR)-
162427-79-4 97%
25g
$490 2024-06-06
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0851-1g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 99%
1g
¥2488.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54740-5g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
5g
¥787.0 2024-07-19
Key Organics Ltd
AS-54589-1G
(r)-1-(2-fluorophenyl)ethanol
162427-79-4 >95%
1g
£95.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC360-5g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
5g
1715.0CNY 2021-08-04
Alichem
A019119892-1g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 95%
1g
288.00 USD 2021-06-16
Key Organics Ltd
AS-54589-5MG
(r)-1-(2-fluorophenyl)ethanol
162427-79-4 >95%
5mg
£46.00 2025-02-09
Chemenu
CM129036-1g
(R)-1-(2-fluorophenyl)ethan-1-ol
162427-79-4 95%
1g
$333 2021-06-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0616-1g
(R)-1-(2-Fluoro-phenyl)-ethanol
162427-79-4 96%
1g
2501.73CNY 2021-05-07
Chemenu
CM129036-25g
(R)-1-(2-fluorophenyl)ethan-1-ol
162427-79-4 95%
25g
$692 2023-01-09

(R)-1-(2-Fluorophenyl)ethanol 合成方法

(R)-1-(2-Fluorophenyl)ethanol 関連文献

(R)-1-(2-Fluorophenyl)ethanolに関する追加情報

Chemical Profile of (R)-1-(2-Fluorophenyl)ethanol (CAS No. 162427-79-4)

(R)-1-(2-Fluorophenyl)ethanol, identified by its Chemical Abstracts Service (CAS) number 162427-79-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol, characterized by its (R)-configuration, has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and fine chemical intermediates. The presence of a fluoro-substituent on the aromatic ring enhances its pharmacological properties, making it a valuable building block for drug discovery programs.

The molecular structure of (R)-1-(2-Fluorophenyl)ethanol consists of an ethanol moiety linked to a 2-fluorophenyl group. This arrangement imparts unique electronic and steric properties, which are critical for its role in medicinal chemistry. The fluorine atom, being highly electronegative, influences the electronic distribution across the aromatic ring, thereby affecting the reactivity and binding affinity of the compound in biological systems. Such structural features make it an attractive candidate for further derivatization and optimization.

In recent years, significant advancements have been made in the synthesis and application of chiral fluorinated alcohols like (R)-1-(2-Fluorophenyl)ethanol. Researchers have developed innovative catalytic methods to achieve high enantioselectivity in the synthesis of this compound, ensuring that the desired (R)-configuration is obtained with minimal racemization. These methodologies often employ transition metal catalysts or biocatalysts, which provide efficient and sustainable routes to enantiopure compounds.

One of the most compelling aspects of (R)-1-(2-Fluorophenyl)ethanol is its utility as a key intermediate in the synthesis of biologically active molecules. The fluoro-substituted aromatic ring is a common motif in many approved drugs due to its ability to modulate metabolic stability and binding interactions with biological targets. For instance, fluorinated compounds have been shown to exhibit improved bioavailability and reduced susceptibility to enzymatic degradation. This has led to their widespread use in the development of antiviral, anticancer, and anti-inflammatory agents.

Current research focuses on leveraging the structural attributes of (R)-1-(2-Fluorophenyl)ethanol to develop novel therapeutic strategies. Studies have demonstrated its potential as a precursor for small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. By modifying the side chain or introducing additional functional groups, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds. Such modifications are crucial for achieving optimal efficacy while minimizing side effects.

The pharmaceutical industry has also explored the use of (R)-1-(2-Fluorophenyl)ethanol in prodrug formulations. Prodrugs are designed to enhance drug delivery by improving solubility or stability before undergoing metabolic conversion into their active form. The fluoro-substituent can influence prodrug metabolism, making it an effective tool for controlling drug release profiles. This approach has been particularly successful in oncology, where targeted drug delivery is essential for maximizing therapeutic outcomes.

Furthermore, advances in computational chemistry have enabled more accurate predictions of the biological behavior of compounds like (R)-1-(2-Fluorophenyl)ethanol. Molecular modeling techniques allow researchers to simulate interactions between this compound and biological targets, providing insights into potential mechanisms of action. These simulations are complemented by experimental validations, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which confirm structural hypotheses and refine molecular designs.

The synthetic versatility of (R)-1-(2-Fluorophenyl)ethanol also extends to its role as a cross-coupling partner in organic transformations. Reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination allow for the introduction of diverse functional groups onto the aromatic ring or side chain. These transformations are pivotal in constructing complex molecular architectures required for advanced drug candidates.

In summary, (R)-1-(2-Fluorophenyl)ethanol (CAS No. 162427-79-4) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and synthetic accessibility make it indispensable for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications and methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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